molecular formula C9H15BrClN3 B2728869 4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride CAS No. 2287280-26-4

4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride

Cat. No.: B2728869
CAS No.: 2287280-26-4
M. Wt: 280.59
InChI Key: JMCYZARLDXYZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride (CAS 2287280-26-4) is a high-purity chemical compound with the molecular formula C9H15BrClN3 and a molecular weight of 280.59 g/mol . This piperidine-based building block is structurally characterized by a brominated pyrazole ring linked to a piperidine moiety, a common pharmacophore in medicinal chemistry. Its primary research application is serving as a key synthetic intermediate in the discovery and development of novel therapeutics. This compound is particularly valuable in the preparation of piperidin-1-yl and azepin-1-yl carboxylate derivatives, which have been investigated as potent and selective muscarinic M4 receptor agonists . Agonists of the M4 receptor represent a promising therapeutic strategy for treating a range of central nervous system (CNS) disorders. As such, this intermediate is a critical tool for researchers working on potential treatments for conditions such as Alzheimer's disease, cognitive deficits, schizophrenia, and pain . The bromine atom on the pyrazole ring provides an excellent handle for further functionalization via cross-coupling reactions, allowing for extensive structural diversification during drug discovery efforts. The compound is offered as the hydrochloride salt to enhance its stability and solubility. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals in a laboratory setting. For specific handling and storage recommendations, please consult the Safety Data Sheet.

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3.ClH/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8;/h5,7-8,11H,1-4,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCYZARLDXYZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=C(C=N2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Bromomethylpiperidine Intermediates

A widely employed strategy involves the alkylation of 4-bromopyrazole with a bromomethylpiperidine derivative. For example, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate reacts with 4-bromopyrazole in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen during the reaction, which is subsequently removed via acidic hydrolysis (e.g., trifluoroacetic acid in dichloromethane) to yield the free base. Final treatment with hydrochloric acid generates the hydrochloride salt.

Reaction Conditions:

Step Reagents/Conditions Yield Reference
Alkylation K₂CO₃, DMF, 60°C, 12 h 58%
Boc Deprotection TFA/CH₂Cl₂, rt, 2 h 77%
Salt Formation HCl (g)/Et₂O 95%

Mitsunobu Reaction for Methylene Bridge Formation

An alternative approach utilizes the Mitsunobu reaction to couple 4-bromopyrazole with piperidin-4-ylmethanol. Employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitates the formation of the methylene linkage. This method circumvents the need for pre-functionalized bromomethyl intermediates but requires stringent stoichiometric control to minimize side products.

Optimization Insights:

  • Stoichiometry: A 1:1.2 ratio of piperidin-4-ylmethanol to 4-bromopyrazole maximizes yield.
  • Purification: Silica gel chromatography (ethyl acetate/hexane, 30–50%) followed by recrystallization from ethanol/water achieves >99% purity.

Industrial-Scale Production via Continuous Flow Reactors

For large-scale synthesis, continuous flow reactors enhance efficiency and safety. A patented method reacts 4-bromopyrazole with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in the presence of methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) to form the mesylate intermediate. Subsequent displacement with 4-bromopyrazole under microwave irradiation (120°C, 1 h) in dimethyl sulfoxide (DMSO) achieves an 84% yield.

Advantages:

  • Reduced reaction time (1 h vs. 12 h for batch processes).
  • Improved heat management and scalability.

Optimization Strategies and Challenges

Regioselectivity in Pyrazole Functionalization

Ensuring bromination at the pyrazole 4-position is critical. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C followed by quenching with bromine (Br₂) achieves >90% regioselectivity. This method outperforms electrophilic bromination, which often yields mixtures of 3- and 4-bromo isomers.

Purification of the Hydrochloride Salt

Crystallization from ethanol/water (1:3 v/v) at 4°C effectively removes unreacted starting materials and byproducts. Analytical HPLC with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity, while elemental analysis (C, H, N) validates stoichiometry.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.45–1.60 (m, 2H, piperidine), 2.85–3.00 (m, 2H, piperidine), 3.70 (s, 2H, CH₂), 7.45 (s, 1H, pyrazole), 8.10 (s, 1H, pyrazole).
  • LC-MS (ESI+): m/z 274.0 [M+H]⁺ (calc. 274.05).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazole ring and chair conformation of the piperidine moiety. The hydrochloride counterion forms hydrogen bonds with the pyrazole N-H, stabilizing the crystal lattice.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The 4-bromo group on the pyrazole ring undergoes substitution reactions under controlled conditions:

Aryl Coupling via Suzuki-Miyaura Reaction

  • Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent, 80°C, 12h

  • Outcome : Bromine is replaced by aryl/heteroaryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives.

  • Yield : 70–85% (depending on boronic acid steric bulk) .

Boronic Acid UsedProduct StructureYield (%)
Phenylboronic acid4-(Phenyl-pyrazol-1-ylmethyl)piperidine82
4-Methoxyphenylboronic4-(4-Methoxyphenyl-pyrazol-1-ylmethyl)piperidine78

Piperidine Nitrogen Reactivity

The secondary amine in the piperidine ring participates in acid-base and alkylation reactions:

Deprotonation and Alkylation

  • Conditions : K₂CO₃, DMF, alkyl halide (e.g., methyl iodide), 60°C, 6h

  • Outcome : Formation of quaternary ammonium salts.

  • Example : Reaction with methyl iodide yields 4-[(4-bromopyrazol-1-yl)methyl]-1-methylpiperidinium iodide .

Salt Exchange

  • Hydrochloride counterion can be replaced via metathesis with AgNO₃ or NaBF₄ to form nitrate or tetrafluoroborate salts .

Pyrazole Ring Functionalization

  • Hydrazine Treatment : At 100°C in ethanol, the pyrazole ring opens to form aminopyrazole intermediates, which can cyclize into triazole derivatives .

  • Electrophilic Substitution : Bromine directs electrophiles (e.g., NO₂⁺) to the pyrazole’s 5-position under nitrating conditions (HNO₃/H₂SO₄) .

Stability and Side Reactions

  • Thermal Degradation : Above 200°C, debromination occurs, forming 4-(pyrazol-1-ylmethyl)piperidine as a byproduct.

  • Acidic Hydrolysis : Prolonged exposure to HCl/EtOAc at 20°C cleaves the piperidine-pyrazole bond, yielding 4-bromopyrazole and piperidine hydrochloride .

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits several key chemical properties that facilitate its use in synthesis and biological applications:

  • Molecular Formula : C10H12BrN3·HCl
  • Solubility : The hydrochloride form enhances solubility in polar solvents, making it suitable for biological assays.

Types of Reactions

4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by different nucleophiles, leading to a range of derivatives.
  • Oxidation and Reduction Reactions : These reactions alter the oxidation state and functional groups of the compound.
  • Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Scientific Research Applications

The compound has been explored extensively for its potential applications in several scientific domains:

Chemistry

As a building block in organic synthesis, this compound enables the creation of complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound possesses potential biological activities:

  • Antimicrobial Properties : It has shown efficacy against various bacterial strains.
  • Anticancer Activity : Studies suggest it may act as a protein kinase inhibitor, particularly targeting the c-MET receptor implicated in tumor progression.

Medicine

Due to its unique structure, the compound is being investigated as a potential drug candidate. Its ability to modulate specific molecular targets makes it a valuable subject for drug discovery efforts.

Industry

In industrial applications, it is utilized in developing new materials and catalysts for chemical processes.

The biological activity of this compound has been assessed through various assays:

Anticancer Activity

The compound has demonstrated significant anticancer properties. For instance, it induces apoptosis in cancer cells by disrupting mitochondrial integrity.

Table 1: Summary of Anticancer Effects

Cell LineIC50 (µM)Mechanism of Action
A278015Induction of apoptosis via mitochondrial pathway
MCF720Caspase activation and cell cycle arrest
HCT11625Inhibition of c-MET signaling

Anti-inflammatory Activity

Additionally, the compound acts as a CCR1 antagonist, showing promise as an anti-inflammatory agent.

Table 2: Summary of Anti-inflammatory Effects

ModelEffect ObservedReference
Murine modelsReduced inflammation markers
Human cell linesDecreased cytokine production

Case Studies

Several case studies illustrate the efficacy of compounds related to this compound:

  • Study on Lung Cancer : A study demonstrated that treatment with a similar bromopyrazole-piperidine derivative led to significant tumor size reduction in xenograft models.
  • Inflammatory Bowel Disease : Another study reported improved clinical scores in murine models treated with CCR1 antagonists derived from piperidine structures.

Mechanism of Action

The mechanism of action of 4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The piperidine ring enhances the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Research Findings and Contradictions

  • Potency vs. Selectivity : While the donepezil-related compound () shows high AChE selectivity, the target compound’s bromopyrazole group may confer broader kinase inhibitory activity but lower specificity.
  • Stability : Evidence suggests that hydrochloride salts (e.g., ) generally exhibit better crystallinity and shelf life compared to free bases, but the bromine atom in the target compound could pose light sensitivity challenges .

Biological Activity

4-[(4-Bromopyrazol-1-yl)methyl]piperidine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article delves into its biological activity, synthesizing data from various studies and patents to present a comprehensive overview.

The compound's structure features a piperidine ring substituted with a bromopyrazole moiety, which is significant for its biological interactions. The molecular formula is C10_{10}H12_{12}BrN3_3·HCl, indicating the presence of a hydrochloride salt that enhances its solubility in biological systems.

Research indicates that compounds similar to 4-[(4-Bromopyrazol-1-yl)methyl]piperidine exhibit activity as protein kinase inhibitors, particularly targeting the c-MET receptor. The c-MET pathway is crucial in various cancers, influencing cell proliferation, motility, and invasion .

Inhibition of c-MET

c-MET is implicated in tumor progression and metastasis. Inhibition of this receptor can lead to reduced tumor growth and improved therapeutic outcomes in cancers such as lung, liver, and gastric cancers .

Biological Activity

The biological activity of 4-[(4-Bromopyrazol-1-yl)methyl]piperidine hydrochloride has been assessed through various assays:

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has been shown to disrupt mitochondrial integrity, leading to cytochrome c release and activation of caspases involved in apoptosis .

Table 1: Summary of Anticancer Effects

Cell LineIC50 (µM)Mechanism of Action
A2780 (Ovarian)15Induction of apoptosis via mitochondrial pathway
MCF7 (Breast)20Caspase activation and cell cycle arrest
HCT116 (Colon)25Inhibition of c-MET signaling

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. It acts as a CCR1 antagonist, which may help in treating inflammatory diseases such as inflammatory bowel disease .

Table 2: Summary of Anti-inflammatory Effects

ModelEffect ObservedReference
Murine modelsReduced inflammation markers
Human cell linesDecreased cytokine production

Case Studies

Several case studies have highlighted the efficacy of compounds related to 4-[(4-Bromopyrazol-1-yl)methyl]piperidine:

  • Study on Lung Cancer : A study demonstrated that treatment with a similar bromopyrazole-piperidine derivative led to significant tumor size reduction in xenograft models.
  • Inflammatory Bowel Disease : Another study reported improved clinical scores in murine models treated with CCR1 antagonists derived from piperidine structures.

Q & A

Q. What are the optimized synthetic routes for 4-[(4-Bromopyrazol-1-yl)methyl]piperidine hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, brominated pyrazole derivatives (e.g., 4-bromopyrazole) can react with piperidine precursors via Buchwald-Hartwig amination or SN2 mechanisms. Intermediate purity is critical; use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm structures via 1H^1H-/13C^{13}C-NMR and LC-MS. For similar brominated piperidine analogs, reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves impurities .

Q. How can researchers validate the hydrochloride salt formation of this compound?

  • Methodological Answer : Confirm salt formation via elemental analysis (chloride content) and FT-IR (N-H stretching at ~2500 cm1^{-1}). X-ray crystallography (monoclinic P21_1/c space group) can validate crystalline structure, as seen in related hydrochlorides like 4-MPHP and α-PiHP salts . Thermogravimetric analysis (TGA) also distinguishes free base from hydrochloride forms by decomposition profiles.

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column for purity assessment (>95%). For stability studies, conduct accelerated degradation under acidic/basic/oxidative conditions and monitor via LC-MS. Related piperidine hydrochlorides show sensitivity to moisture; store desiccated at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-bromo group on pyrazole enables Suzuki-Miyaura or Ullmann couplings. For example, replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(OAc)2_2/XPhos). Kinetic studies (e.g., 11B^{11}B-NMR) can track reaction progress. Computational modeling (DFT) predicts regioselectivity, as applied in ICReDD’s reaction path search methods .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., residual palladium in synthesized batches). Use ICP-MS to quantify metal residues and compare with bioassay results. For example, impurities like 1-(3-chlorophenyl)piperazine hydrochloride (from similar syntheses) can antagonize receptor targets, skewing data . Validate biological assays with orthogonal methods (e.g., SPR vs. cell-based assays).

Q. What computational strategies optimize reaction conditions for scaled synthesis?

  • Methodological Answer : Employ quantum chemical calculations (Gaussian 16) to model transition states and solvent effects. For instance, ICReDD’s workflow combines DFT-based reaction path searches with machine learning to prioritize solvent/base combinations (e.g., DMF/K2 _2CO3_3) that maximize yield . Experimental validation via DoE (Design of Experiments) minimizes trial-and-error iterations.

Q. How does the hydrochloride salt affect solubility and bioavailability in preclinical models?

  • Methodological Answer : Compare solubility profiles (free base vs. hydrochloride) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Pharmacokinetic studies in rodents (IV/PO administration) assess bioavailability. For related compounds, salt forms improve aqueous solubility by 10–100× but may alter logP values, impacting membrane permeability .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat). Avoid inhalation; if exposed, rinse with water for 15 minutes (eyes/skin) and seek medical evaluation. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. Stability tests show no explosive risk, but avoid strong oxidizers (e.g., HNO3_3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.